molecular formula C12H13NO2 B277077 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid CAS No. 860360-01-6

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B277077
CAS No.: 860360-01-6
M. Wt: 203.24 g/mol
InChI Key: ZVPOGFAXZBEYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

Indole derivatives, such as 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of intestinal microorganisms is crucial for the metabolism of tryptophan to indole and its derivatives . Additionally, the electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization , which could be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing indole derivatives, leveraging the reactivity of the iodo group and the nucleophilic nature of the acetoacetate.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups into the indole ring .

Scientific Research Applications

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylindole-3-carboxylic acid
  • Ethyl 2-methylindole-3-carboxylate
  • Indole-2-carboxylic acid

Uniqueness

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indole ring can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors .

Properties

IUPAC Name

3-ethyl-2-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPOGFAXZBEYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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